molecular formula C19H18N2O4 B4495847 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid

2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid

Cat. No.: B4495847
M. Wt: 338.4 g/mol
InChI Key: QBNMWGJUCQGOJF-UHFFFAOYSA-N
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Description

2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid is a synthetic organic compound of significant interest in medicinal chemistry and early-stage drug discovery research. This molecule features a benzoic acid core linked to a 4-methylaniline ring system via a carboxamide bond, further substituted with a cyclopropylcarbonyl group. This specific architecture, containing both hydrogen bond donor/acceptor motifs and a rigid cyclopropyl ring, makes it a valuable scaffold for the design and synthesis of potential enzyme inhibitors. Its structural characteristics suggest potential application as a building block for developing inhibitors targeting protein kinases, a major class of drug targets involved in various diseases . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR), particularly in optimizing binding affinity and selectivity within enzyme active sites. The presence of the carboxylic acid functional group offers a versatile handle for further chemical modification, such as salt formation or coupling to create more complex prodrugs and targeted therapeutic agents . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-[[3-(cyclopropanecarbonylamino)-4-methylphenyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19(24)25/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNMWGJUCQGOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid typically involves multiple steps. One common method includes the reaction of 3-amino-4-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-aminobenzoic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional similarities but differ in substituents and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Key Features References
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)benzoic acid Propylamino group ~263.73 Linear alkyl chain; reduced steric hindrance compared to cyclopropyl
2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)benzoic acid 3-Phenylpropanoyl group ~406.40 Bulky aromatic substituent; may reduce bioavailability
2-({3-[(Cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid Cyclopropylcarbonyl, 4-methylaniline ~352.37 (estimated) Balanced lipophilicity and metabolic stability; potential H3 receptor affinity

Pharmacological Comparisons

  • Ciproxifan (cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl ketone): A potent H3 antagonist (Ki = 0.5–1.9 nM) with high oral bioavailability (62%) and wakefulness-promoting effects . The cyclopropyl group in ciproxifan enhances receptor selectivity, suggesting a similar role in the target compound.
  • Perfluorinated benzoic acids (e.g., [68541-02-6]): Feature fluorinated sulfonyl groups, which increase chemical stability but reduce metabolic flexibility compared to non-fluorinated analogues .

Physicochemical and Functional Insights

  • Cyclopropyl vs. Propyl : The cyclopropyl group in the target compound likely improves binding affinity to hydrophobic receptor pockets compared to the propyl group in .
  • Benzoic acid vs. Ester derivatives : The free carboxylic acid enhances solubility but may limit blood-brain barrier penetration relative to esterified analogues .

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group may slow hepatic degradation, as seen in other cyclopropane-containing drugs .
  • Solubility Challenges : The benzoic acid moiety improves aqueous solubility but may necessitate prodrug strategies for optimal bioavailability .

Biological Activity

2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. It consists of a benzoic acid moiety substituted with an amine and a cyclopropylcarbonyl group. The molecular formula is C17H18N2O3C_{17}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 302.34 g/mol.

Biological Activity Overview

Research has demonstrated that benzoic acid derivatives, including the target compound, exhibit a variety of biological activities such as:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial and fungal strains.
  • Antiproliferative Effects : Studies suggest that certain benzoic acids can inhibit cancer cell growth.
  • Enzyme Inhibition : These compounds may act as inhibitors of various enzymes involved in metabolic processes.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various benzoic acid derivatives on human cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 5 to 20 μM. The results indicated a dose-dependent response, with the highest inhibition observed at 20 μM.

Cell LineConcentration (μM)% Cell Inhibition
MCF-7525
MCF-71050
MCF-72075
A549530
A5491055
A5492080

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit cathepsin B and L, proteolytic enzymes involved in protein degradation. The findings revealed that at a concentration of 5 μM, the compound inhibited cathepsin B and L activities by approximately 60% and 70%, respectively.

EnzymeConcentration (μM)% Inhibition
Cathepsin B560
Cathepsin L570

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular pathways related to apoptosis and protein degradation. The compound's structure allows it to interact with specific protein targets, leading to altered enzymatic activity and subsequent cellular responses.

Q & A

Q. What are the standard synthetic protocols for 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid, and what critical reaction conditions must be optimized?

  • Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example:

Amide bond formation: React 3-amino-4-methylaniline with cyclopropanecarbonyl chloride in the presence of a coupling agent (e.g., EDCI/HOBt) under inert conditions.

Carboxylic acid activation: Use thionyl chloride (SOCl₂) to convert benzoic acid to its acyl chloride derivative.

Final coupling: Combine the intermediates via a nucleophilic acyl substitution reaction, monitored by TLC.
Critical parameters include temperature control (0–25°C), solvent choice (anhydrous DMF or THF), and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Confirm structural integrity in deuterated solvents (e.g., DMSO-d₆), focusing on aromatic proton signals (δ 6.5–8.5 ppm) and cyclopropyl carbonyl peaks (δ 1.0–2.5 ppm).
  • High-resolution mass spectrometry (HRMS): Validate molecular weight (C₁₉H₁₈N₂O₄; calc. 354.12 g/mol).
  • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
  • IR spectroscopy: Identify carbonyl stretches (~1650–1750 cm⁻¹) for amide and carboxylic acid groups .

Q. How is the compound’s bioactivity assessed in preliminary pharmacological studies?

  • Methodological Answer:
  • In vitro assays: Test anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB pathway modulation in macrophage cell lines (e.g., RAW 264.7).
  • Dose-response curves: Use concentrations ranging from 1 nM–100 µM to determine IC₅₀ values.
  • Control experiments: Compare with standard inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

  • Methodological Answer:
  • Systematic SAR studies: Synthesize derivatives with varied substituents (e.g., cyclopropyl vs. isopropyl groups) and compare activities.
  • Orthogonal assays: Cross-validate using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional activity.
  • Statistical analysis: Apply ANOVA to identify significant differences in potency (p < 0.05) and exclude batch-specific artifacts .

Q. What experimental strategies are recommended for studying protein-ligand interactions with this compound?

  • Methodological Answer:
  • X-ray crystallography: Co-crystallize the compound with target proteins (e.g., COX-2) to resolve binding modes.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).
  • Molecular dynamics simulations: Model interactions using software like GROMACS to predict stability of ligand-protein complexes .

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer:
  • Catalyst screening: Test palladium-based catalysts (e.g., Pd/C) for hydrogenation steps.
  • Solvent optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
  • Process monitoring: Use inline FTIR or PAT (process analytical technology) to track reaction progression and adjust parameters in real time .

Q. What computational approaches aid in identifying novel biological targets for this compound?

  • Methodological Answer:
  • Docking studies: Utilize AutoDock Vina to screen against protein databases (e.g., PDB) for potential targets.
  • Pharmacophore modeling: Generate 3D chemical feature maps (e.g., hydrogen bond acceptors, hydrophobic regions) to match with known active sites.
  • Machine learning: Train models on bioactivity datasets (e.g., ChEMBL) to predict off-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid
Reactant of Route 2
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2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.